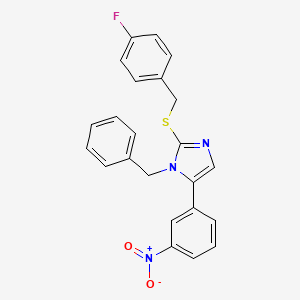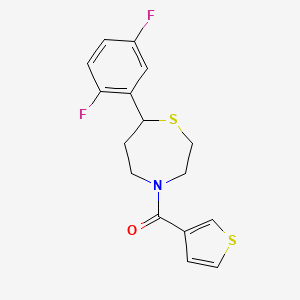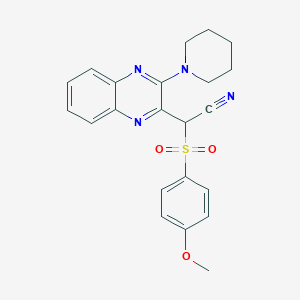
3-(3-Methylphenyl)imino-1-phenylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Methylphenyl)imino-1-phenylindol-2-one” is a complex organic molecule that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a phenyl ring and a methylphenyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as condensation, substitution, or cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of an indole ring, a phenyl ring, and a methylphenyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and phenyl groups. Indoles are known to undergo electrophilic substitution reactions .Scientific Research Applications
Antiproliferative Activity
3-(3-Methylphenyl)imino-1-phenylindol-2-one derivatives have been noted for their antiproliferative activities. Novel derivatives of isoindoline have shown strong non-specific antiproliferative effects on various cell lines, and some demonstrated selective antiproliferative effects on specific cell lines like HepG2, indicating potential for therapeutic applications in cancer treatment (Sović et al., 2011).
Biological Significance & Antimicrobial Activities
Compounds related to 3-(3-Methylphenyl)imino-1-phenylindol-2-one have been synthesized and characterized for their biological significance. One study reported a variant of this compound showing notable antimicrobial activity against specific bacterial strains like Pseudomonas aeruginosa and fungi like Penicillium citrinum. The compound and its cobalt (II) complex were also recognized for their free radical scavenging activities, indicating antioxidant potential (Ikotun & Omolekan, 2019).
Structural Studies
Structural investigations of compounds structurally similar to 3-(3-Methylphenyl)imino-1-phenylindol-2-one have provided insights into their molecular architecture, which is crucial for understanding their chemical behavior and potential applications in various scientific domains, such as material science and drug design (Wang et al., 2003).
Synthesis Methods
The development of novel synthesis methods for derivatives of 3-(3-Methylphenyl)imino-1-phenylindol-2-one has been a subject of research, focusing on improving efficiency, yields, and applicability in various fields. For example, ultrasound irradiation was used to synthesize novel derivatives, highlighting a methodology that offers simplicity, excellent yields, and mild reaction conditions (Nasrollahzadeh & Shafiei, 2021).
Chemical Sensing & Molecular Interaction Studies
Research on compounds structurally related to 3-(3-Methylphenyl)imino-1-phenylindol-2-one has also extended into areas like chemical sensing, where certain derivatives have been used to efficiently detect specific ions. This is significant for applications in chemical sensors and analytical chemistry (Patra et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)imino-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-8-7-9-16(14-15)22-20-18-12-5-6-13-19(18)23(21(20)24)17-10-3-2-4-11-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHZIJFWMDYIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)imino-1-phenylindol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2443070.png)
![5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B2443072.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2443074.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2443076.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2443083.png)
![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)

